Fenthion-ethyl

概要

説明

準備方法

Fenthion-ethyl can be synthesized through the condensation of 4-methylmercapto-m-cresol and diethyl phosphorochloridothionate . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the condensation process. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .

化学反応の分析

Fenthion-ethyl undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert this compound into its oxon form, fenthion oxon.

Hydrolysis: In the presence of water, this compound can hydrolyze to form fenthion sulfoxide and fenthion sulfone.

Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other alkyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and water or aqueous solutions for hydrolysis. The major products formed from these reactions are fenthion oxon, fenthion sulfoxide, and fenthion sulfone .

科学的研究の応用

Agricultural Applications

Fenthion-ethyl is widely used to control insect pests in various crops. It is effective against both sucking and chewing insects, making it suitable for multiple agricultural settings. The compound is particularly noted for its effectiveness against:

- Leafhoppers

- Aphids

- Whiteflies

- Spider mites

Case Study: Crop Protection

In a study conducted in Spain on peach orchards, this compound was applied to manage infestations of the peach potato aphid (Myzus persicae). The results indicated a significant reduction in pest populations, leading to improved fruit yield and quality . The compound's low water solubility allows for effective application via oil-based formulations that enhance adherence to plant surfaces.

Veterinary Applications

This compound is also employed as an ectoparasiticide for livestock, particularly cattle and dogs. It is used to control external parasites such as:

- Ticks

- Fleas

- Lice

Toxicological Insights

The Australian Pesticides and Veterinary Medicines Authority has reviewed this compound's toxicological profile. The compound exhibits high acute toxicity, with an Acceptable Daily Intake (ADI) set at 0.002 mg/kg body weight per day based on plasma cholinesterase inhibition studies . This necessitates careful handling and application to mitigate risks to both animals and humans.

Public Health Applications

This compound has been utilized in public health initiatives to control mosquito populations, particularly in areas prone to vector-borne diseases like malaria and West Nile virus. Its application in urban settings has been crucial for mosquito management.

Case Study: Mosquito Control

In a targeted mosquito control program in Australia, this compound was deployed aerially over residential areas. Monitoring showed a marked decrease in adult mosquito populations, contributing to lower incidences of mosquito-borne diseases . However, concerns regarding its environmental impact have led to regulatory scrutiny.

Environmental Fate and Ecotoxicology

The environmental fate of this compound is complex due to its persistence and potential toxicity to non-target species. Studies indicate that the compound can accumulate in soil and aquatic environments, posing risks to wildlife.

Ecotoxicological Data

Research has shown that this compound is particularly toxic to birds and aquatic organisms. For instance, sensitivity studies revealed that certain bird species exhibit acute toxicity at low exposure levels . This has raised concerns regarding its use near sensitive habitats.

Regulatory Status

Due to its high toxicity profile, this compound has faced increasing regulatory scrutiny globally. In some regions, restrictions on its use have been implemented to protect human health and the environment.

Regulatory Findings

The APVMA's comprehensive review highlighted new dermal absorption data indicating that fenthion is more readily absorbed than previously understood . This could lead to further regulatory actions aimed at mitigating risks associated with its use.

作用機序

Fenthion-ethyl exerts its effects by inhibiting the enzyme acetylcholinesterase . This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the nervous system. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, which ultimately results in the paralysis and death of the pest .

類似化合物との比較

Fenthion-ethyl is part of the organophosphate family, which includes other compounds like malathion, parathion, and diazinon . Compared to these compounds, this compound is unique in its specific molecular structure, which provides it with distinct properties and effectiveness against certain pests . For instance:

Malathion: Less toxic to mammals but less effective against certain pests compared to this compound.

Parathion: More toxic to mammals and has a broader spectrum of activity.

Diazinon: Similar in toxicity but differs in its environmental persistence and degradation products.

This compound’s unique combination of effectiveness and relatively moderate toxicity makes it a valuable tool in pest control .

生物活性

Fenthion-ethyl, an organophosphorus compound, is primarily used as an insecticide. Its biological activity is closely linked to its mechanism of action, which involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for proper nervous system function. This article synthesizes various research findings regarding the biological activity of this compound, focusing on its metabolism, toxicological effects, and case studies.

This compound exerts its biological effects through the inhibition of AChE, leading to an accumulation of acetylcholine at synaptic junctions. This results in prolonged stimulation of cholinergic receptors, causing symptoms associated with cholinergic toxicity. The compound undergoes metabolic transformation in organisms, primarily through oxidative processes mediated by cytochrome P450 enzymes and flavin-containing monooxygenases (FMO) to form more potent metabolites, such as fenthion sulfoxide and fenoxon .

Metabolism and Biotransformation

The metabolism of this compound varies across species and environmental conditions. Key findings from studies include:

- Enzymatic Pathways : Fenthion is biotransformed into several metabolites. In fish, for example, the liver and gills exhibit significant oxidative metabolism leading to the formation of fenthion sulfoxide and fenoxon .

- Environmental Factors : Hypersaline conditions can enhance the conversion of fenthion to more toxic metabolites. For example, under such conditions, fenthion sulfoxide can be converted to fenoxon sulfoxide, which has a much lower IC50 value (6.5 μM) compared to its precursor .

- Tissue Distribution : In rats administered fenthion, the highest concentrations were found in the liver and kidneys shortly after treatment. Residue levels decreased significantly over time, indicating effective elimination from tissues .

Toxicological Effects

This compound has been shown to produce a range of toxic effects in various animal models:

- Acute Toxicity : Studies on ducks revealed that dietary exposure to 25 ppm resulted in severe emaciation and inability to fly or walk, although recovery was observed after returning to normal food .

- Cholinergic Symptoms : Common symptoms include tremors, salivation, lacrimation, vomiting, and diarrhea. These effects are consistent across species including mammals and birds .

- Long-term Effects : Chronic exposure has led to significant inhibition of brain AChE activity in rats with no observable no-effect level (NOEL) determined due to persistent cholinergic effects .

Case Studies

Several case studies have highlighted the biological activity and risks associated with this compound:

- Rainbow Trout Study : Research demonstrated that juvenile rainbow trout exposed to fenthion showed altered AChE activity linked to metabolic changes under varying salinity conditions. The study emphasized the importance of environmental factors on toxicity profiles .

- Rats and Dairy Cows : In controlled studies with rats administered fenthion via different routes (oral and dermal), significant absorption was noted with peak plasma levels occurring within 20–45 minutes post-administration. In dairy cows treated dermally, residue levels in milk remained low (<0.05 ppm) but were higher in urine (4 ppm), indicating differential metabolism and excretion patterns .

Summary Table of Key Findings

特性

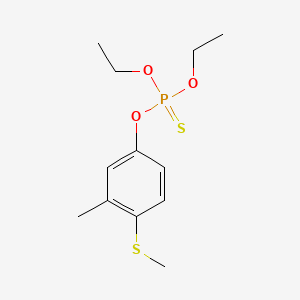

IUPAC Name |

diethoxy-(3-methyl-4-methylsulfanylphenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O3PS2/c1-5-13-16(17,14-6-2)15-11-7-8-12(18-4)10(3)9-11/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWJBWHBOKETRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC(=C(C=C1)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057997 | |

| Record name | Fenthion-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1716-09-2 | |

| Record name | Fenthion-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1716-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenthion-ethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenthion-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl O-[3-methyl-4-(methylthio)phenyl] thiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENTHION-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFB5911115 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。